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molecular formula C11H15FO3 B8470434 1-(2,2-Dimethoxyethoxy)-4-fluoro-3-methylbenzene

1-(2,2-Dimethoxyethoxy)-4-fluoro-3-methylbenzene

Cat. No. B8470434
M. Wt: 214.23 g/mol
InChI Key: BJJHWIASYZTMDZ-UHFFFAOYSA-N
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Patent
US05981572

Procedure details

A solution of diethyl cyanophosphonate (2.79 g) in dry tetrahydrofuran (10 ml) was added to a suspension of sodium hydride (60% oil dispersion; 0.63 g) in THF (16 ml) over 5 mins with ice cooling. After 15 min, a solution of 5-fluorobenzofuran-4-carbaldehyde (2.15 g) in THF (10 ml) was added and after 5 mins the solution was warmed up and stirred at room temperature for 3 h. Brine (20 ml) and ethyl acetate (20 ml) were added, the phases separated and the aqueous extracted with ethyl acetate (2×25 ml). The extracts were dried and evaporated and the residue purified by chromatography (Biotage Flash 40; 90 g; ethyl acetate:hexane 1:9) to give the title compound as a cream solid (1.97 g)
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Brine
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(P(=O)(OCC)[O:4][CH2:5]C)#N.[H-].[Na+].[F:13][C:14]1[C:22]([CH:23]=O)=[C:18]2[CH:19]=[CH:20][O:21][C:17]2=[CH:16][CH:15]=1.[C:25](OCC)(=[O:27])C>O1CCCC1.[Cl-].[Na+].O>[CH3:5][O:4][CH:19]([O:27][CH3:25])[CH2:20][O:21][C:17]1[CH:16]=[CH:15][C:14]([F:13])=[C:22]([CH3:23])[CH:18]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
2.79 g
Type
reactant
Smiles
C(#N)P(OCC)(OCC)=O
Name
Quantity
0.63 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
FC1=CC=C2C(C=CO2)=C1C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Brine
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed up
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with ethyl acetate (2×25 ml)
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (Biotage Flash 40; 90 g; ethyl acetate:hexane 1:9)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(COC1=CC(=C(C=C1)F)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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